molecular formula C11H10FN3OS B6054769 1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE

1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE

Cat. No.: B6054769
M. Wt: 251.28 g/mol
InChI Key: GTXVMBJPEOMMHR-UHFFFAOYSA-N
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Description

1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE is a complex organic compound that features a thiazole ring, an amino group, and a fluoroaniline moiety

Preparation Methods

The synthesis of 1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and fluoroaniline moiety play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole ring and fluoroaniline moiety, providing a distinct set of chemical and biological activities.

Properties

IUPAC Name

1-[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)9-10(13)15-11(17-9)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVMBJPEOMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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